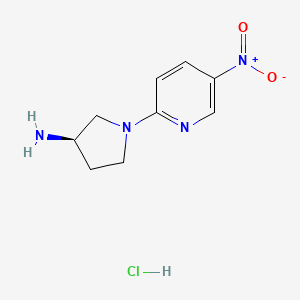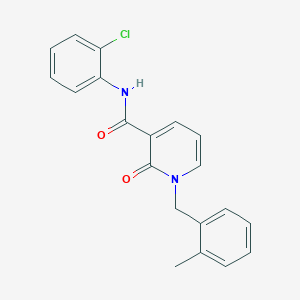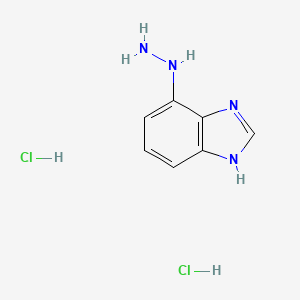
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide, commonly known as PPCC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
PPCC selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, depending on the location of the dopamine receptors. For example, an increase in dopamine levels in the striatum can lead to motor activation, while an increase in dopamine levels in the prefrontal cortex can lead to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPCC depend on the dose and route of administration. PPCC has been shown to increase dopamine levels in various brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. PPCC has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Avantages Et Limitations Des Expériences En Laboratoire
PPCC has several advantages for lab experiments, including its selectivity for the dopamine transporter and its potential applications in studying dopamine-related neurological disorders. However, PPCC has several limitations, including its low yield and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on PPCC. One direction is to develop more efficient synthesis methods for PPCC to increase its yield. Another direction is to study the effects of PPCC on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the potential therapeutic applications of PPCC in neurological disorders.
Méthodes De Synthèse
PPCC can be synthesized using various methods, including the reaction of N-propylpiperidine-4-carboxylic acid with acetylacetone in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of N-propylpiperidine-4-carboxylic acid with acetic anhydride, followed by reduction with lithium aluminum hydride. The yield of PPCC using these methods is around 50%.
Applications De Recherche Scientifique
PPCC has potential applications in scientific research, particularly in the field of neuroscience. PPCC has been shown to selectively block the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of PPCC makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-9-17(12(3)4)15(19)13-7-10-16(11-8-13)14(18)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGPTVZVWAKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)


![2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416114.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)
![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)


![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)

